Cas no 4611-02-3 (Chlorproethazine Hydrochloride)

Chlorproethazine Hydrochloride is a phenothiazine derivative with notable antipsychotic and antihistaminic properties. Its primary mechanism of action involves dopamine receptor antagonism, contributing to its efficacy in managing psychotic disorders and alleviating symptoms such as agitation and hallucinations. The hydrochloride salt form enhances solubility and bioavailability, ensuring consistent pharmacokinetic performance. Additionally, its sedative effects make it useful in certain pre-anesthetic and antiemetic applications. The compound exhibits a favorable stability profile under standard storage conditions, facilitating reliable formulation and handling. Its well-documented pharmacological activity and structural similarity to other phenothiazines support its use in both clinical and research settings.
Chlorproethazine Hydrochloride structure
4611-02-3 structure
Product name:Chlorproethazine Hydrochloride
CAS No:4611-02-3
MF:C19H24Cl2N2S
MW:383.378261566162
CID:930204
PubChem ID:71829

Chlorproethazine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N,N-diethyl-10H-phenothiazine-10-propylamine monohydrochloride
    • Chlorproethazine Hydrochloride
    • 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine,hydrochloride
    • NSC-169470
    • Phenothiazine, 2-chloro-10-(3-(diethylamino)propyl)-, hydrochloride
    • 520P4U8V2Z
    • CHLORPROETHAZINE HYDROCHLORIDE [MI]
    • 10H-Phenothiazine-3-propanamine,N-diethyl-, monohydrochloride
    • NSC169470
    • Neuriplege
    • Chlorproethazine HCl
    • DTXSID10196726
    • XXQMDKCWUYZXOF-UHFFFAOYSA-N
    • UNII-520P4U8V2Z
    • 2-Chloro-N,N-diethyl-10H-phenothiazine-10-propanamine Hydrochloride;
    • SCHEMBL9724486
    • AKOS016339646
    • D07685
    • NSC 169470
    • CHLORPROETHAZINE HYDROCHLORIDE [WHO-DD]
    • Phenothiazine, 2-chloro-10-(3-(diethylamino)propyl)-, monohydrochloride
    • WLN: T C666 BN ISJ B3N2&2 EG &GH
    • 2-Chloro-10-(3-diethylaminopropyl)phenothiazine hydrochloride
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-,monohydrochloride
    • 2-Chloro-10-[3'-(diethylamino)propyl]phenothiazine hydrochloride
    • Q27260944
    • 2-Chloro-10-(3'-diethylaminopropyl)phenothiazine hydrochloride
    • CHLORPROETHAZINE HYDROCHLORIDE [MART.]
    • R.p. 4909 hydrochloride
    • EINECS 225-018-8
    • R.P. 4909
    • CHEMBL2105938
    • 10H-Phenothiazine-3-propanamine, 2-chloro-N,N-diethyl-, monohydrochloride
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1); 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, monohydrochloride (9CI); Phenothiazine, 2-chloro-10-[3-(diethylamino)propyl]-, monohydrochloride (8CI); Chlorproethazine hydrochloride; Neuriplege
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-, monohydrochloride
    • KS-1340
    • 4909-RP
    • SMR004701480
    • 3-(2-chlorophenothiazin-10-yl)-N,N-diethylpropan-1-amine;hydrochloride
    • 4611-02-3
    • MLS006010798
    • 4909 RP
    • Neuriplege (TN)
    • Inchi: InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H
    • InChI Key: XXQMDKCWUYZXOF-UHFFFAOYSA-N
    • SMILES: CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Computed Properties

  • Exact Mass: 318.09600
  • Monoisotopic Mass: 382.1037253g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 363
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.8Ų

Experimental Properties

  • Melting Point: 180-182°C
  • Boiling Point: Free base bp1 225-240°
  • PSA: 31.78000
  • LogP: 4.52330

Chlorproethazine Hydrochloride Security Information

Chlorproethazine Hydrochloride Customs Data

  • HS CODE:2934300000
  • Customs Data:

    China Customs Code:

    2934300000

    Overview:

    2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Chlorproethazine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
KS-1340-5MG
Chlorproethazine Hcl
4611-02-3 >97%
5mg
£42.00 2025-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-207426-10 mg
Chlorproethazine Hydrochloride,
4611-02-3
10mg
¥2,181.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-207426A-50 mg
Chlorproethazine Hydrochloride,
4611-02-3
50mg
¥8,273.00 2023-07-10
A2B Chem LLC
AG25616-10mg
10H-Phenothiazine-10-propanamine, 2-chloro-N,N-diethyl-,monohydrochloride
4611-02-3
10mg
$277.00 2024-04-20
Key Organics Ltd
KS-1340-1MG
Chlorproethazine Hcl
4611-02-3 >97%
1mg
£36.00 2025-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-207426-10mg
Chlorproethazine Hydrochloride,
4611-02-3
10mg
¥2181.00 2023-09-05
TRC
C424700-10mg
Chlorproethazine Hydrochloride
4611-02-3
10mg
$ 161.00 2023-09-08
Key Organics Ltd
KS-1340-10MG
Chlorproethazine Hcl
4611-02-3 >97%
10mg
£51.00 2025-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-207426A-50mg
Chlorproethazine Hydrochloride,
4611-02-3
50mg
¥8273.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-217886-2.5mg
Chlorproethazine-d10 Hydrochloride,
4611-02-3
2.5mg
¥2708.00 2023-09-05

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